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Compound of Interest

Compound Name: 3-Ethyloctan-3-ol

Cat. No.: B15494338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and

data interpretation required for the complete structure elucidation of 3-ethyloctan-3-ol. This

tertiary alcohol serves as a model compound for demonstrating the application of modern

spectroscopic techniques in organic chemistry and pharmaceutical development.

Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3-ethyloctan-3-ol is
paramount for its proper handling, analysis, and application. The key properties are

summarized in the table below.
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Property Value

IUPAC Name 3-Ethyloctan-3-ol[1]

Chemical Formula C₁₀H₂₂O[1][2][3]

Molecular Weight 158.28 g/mol [1][2][3]

CAS Number 2051-32-3[1][2][3]

Boiling Point 199 °C[4]

Density 0.8360 g/cm³[4]

Refractive Index 1.4370[4]

Spectroscopic Data for Structure Elucidation
The unequivocal identification of 3-ethyloctan-3-ol relies on the synergistic interpretation of

data from various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and Infrared (IR) Spectroscopy are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the different types of protons and their

connectivity within the molecule. The predicted chemical shifts (δ) for the distinct proton

environments in 3-ethyloctan-3-ol are presented in the following table.

Protons
Chemical Shift
(ppm, predicted)

Multiplicity Integration

-OH ~1.0-2.0 Singlet 1H

-CH₂- (ethyl) ~1.4-1.6 Quartet 4H

-CH₂- (octyl chain) ~1.2-1.4 Multiplet 8H

-CH₃ (ethyl) ~0.8-1.0 Triplet 6H

-CH₃ (octyl chain) ~0.8-1.0 Triplet 3H
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The

predicted chemical shifts for 3-ethyloctan-3-ol are summarized below.

Carbon Chemical Shift (ppm, predicted)

C-OH (quaternary) ~75

-CH₂- (ethyl) ~33

-CH₂- (C4 of octyl) ~38

-CH₂- (C5 of octyl) ~23

-CH₂- (C6 of octyl) ~32

-CH₂- (C7 of octyl) ~23

-CH₃ (ethyl) ~8

-CH₃ (C8 of octyl) ~14

C2 of octyl ~14

C1 of octyl ~14

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. As a tertiary alcohol, 3-ethyloctan-3-ol is expected to exhibit a weak or absent

molecular ion peak (M⁺) at m/z 158. The fragmentation is dominated by α-cleavage and

dehydration.

Fragment Ion (m/z) Proposed Structure/Loss

129 [M - C₂H₅]⁺ (Loss of an ethyl group)

101 [M - C₄H₉]⁺ (Loss of a butyl group)

140 [M - H₂O]⁺ (Dehydration)

73 [C(OH)(CH₂CH₃)₂]⁺ (α-cleavage)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 3-ethyloctan-3-ol are listed below.

Functional Group Wavenumber (cm⁻¹) Appearance

O-H (alcohol) ~3600-3200 Broad, strong

C-H (alkane) ~2960-2850 Strong, sharp

C-O (tertiary alcohol) ~1150 Strong

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and

reliable results.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-ethyloctan-3-ol.

Materials:

3-Ethyloctan-3-ol sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Prepare the NMR sample by dissolving approximately 10-20 mg of 3-ethyloctan-3-ol in ~0.6

mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-5 seconds.

For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a spectral

width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry
Objective: To obtain the mass spectrum of 3-ethyloctan-3-ol to determine its molecular weight

and fragmentation pattern.

Materials:

3-Ethyloctan-3-ol sample

Volatile solvent (e.g., methanol or dichloromethane)

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an

appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (using GC-MS with EI):

Prepare a dilute solution of 3-ethyloctan-3-ol (e.g., 1 mg/mL) in a volatile solvent.

Set the GC parameters:

Injector temperature: e.g., 250 °C
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Column: A suitable capillary column (e.g., DB-5ms)

Oven temperature program: e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at

10 °C/min.

Carrier gas: Helium at a constant flow rate.

Set the MS parameters:

Ionization source: Electron Ionization (EI) at 70 eV.

Mass range: e.g., m/z 40-400.

Scan speed: e.g., 2 scans/second.

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Acquire the data as the compound elutes from the GC column and is analyzed by the mass

spectrometer.

Analyze the resulting mass spectrum, identifying the molecular ion peak (if present) and

major fragment ions.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 3-ethyloctan-3-ol to identify its functional groups.

Materials:

3-Ethyloctan-3-ol sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory or salt plates (NaCl or KBr).

Procedure (using ATR-FTIR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.
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Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small drop of the liquid 3-ethyloctan-3-ol sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

Clean the ATR crystal thoroughly after the measurement.

Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning

them to the corresponding functional groups.

Visualizing the Structure Elucidation Workflow
The logical flow of experiments and data analysis for the structure elucidation of an unknown

compound, such as 3-ethyloctan-3-ol, can be visualized as follows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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